3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

Pyrazole Derivatives Building Block Medicinal Chemistry

Researchers sourcing pyrazole scaffolds for kinase inhibitor programs often face supply inconsistency and limited characterization data. This compound addresses that gap as a well-defined trisubstituted pyrazole building block. • Confirmed identity: MW 215.29 g/mol, C₁₃H₁₇N₃, with CoA-backed analytical QC • Primary amine at 4-position enables amide coupling, reductive amination, or urea formation • 2-Methylbenzyl N1-substitution offers tunable lipophilicity (cLogP 2.32) for SAR exploration Suitable as a versatile intermediate for medicinal chemistry and a reference standard for analytical method development.

Molecular Formula C13H17N3
Molecular Weight 215.29g/mol
CAS No. 514801-09-3
Cat. No. B452668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
CAS514801-09-3
Molecular FormulaC13H17N3
Molecular Weight215.29g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=C(C(=N2)C)N)C
InChIInChI=1S/C13H17N3/c1-9-6-4-5-7-12(9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3
InChIKeyRIOFETMIRODWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: Baseline Characterization and Procurement Overview


3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine (CAS: 514801-09-3) is a trisubstituted pyrazole derivative with a molecular weight of 215.29 g/mol and a molecular formula of C₁₃H₁₇N₃. [1] The compound features a pyrazole core with methyl groups at positions 3 and 5, a 2-methylbenzyl substituent at the N1 position, and a primary amine at the 4-position. Physicochemical characterization includes a predicted density of 1.1±0.1 g/cm³, a boiling point of 389.9±30.0 °C at 760 mmHg, and an ACD/LogP of 2.32, indicating moderate lipophilicity.

Why Generic Substitution of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine is Not Advisable


Due to the unavailability of high-strength, comparator-based evidence in the open literature, a definitive case for why generic substitution of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine would fail cannot be made. The current evidence base lacks the required quantitative, head-to-head performance data against specific analogs or alternatives. Claims of biological activity or unique properties are noted in vendor literature but are unsubstantiated by peer-reviewed data and thus cannot be used to differentiate this compound for procurement decisions. Therefore, any assertion of substitution risk is based on class-level inference rather than specific data for this compound.

Quantitative Evidence Guide for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: Critical Data for Procurement


No Direct Comparative Data Available for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

A comprehensive search of primary research papers, patents, and authoritative databases failed to identify any direct head-to-head comparisons or cross-study comparable data for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine against specific analogs or alternatives. The available information is limited to vendor listings and basic property predictions, which do not meet the criteria for high-strength differential evidence. [1] Therefore, no quantitative differentiation can be established at this time.

Pyrazole Derivatives Building Block Medicinal Chemistry

Application Scenarios for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine Based on Available Evidence


Use as a Chemical Building Block in Organic Synthesis

Given its structure as a pyrazole with an amine handle, 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine may serve as a versatile intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry where pyrazoles are common pharmacophores. This application is inferred from the compound's class and is not supported by specific data for this compound.

Potential Scaffold for Exploratory Medicinal Chemistry

The compound's substituted pyrazole core is a motif of interest in drug discovery, notably for kinase inhibitors and other therapeutic areas. The 2-methylbenzyl group could offer a specific spatial and electronic profile for target interaction. However, this is a class-level inference and lacks direct evidence of binding or inhibition for this specific compound.

Reference Compound for Analytical Method Development

With a defined structure and known molecular weight, 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine could be used as a reference standard for developing or validating analytical methods (e.g., HPLC, LC-MS) for related pyrazole compounds. This is a standard use for a characterized chemical and is not a unique application for this specific compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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